DMT-2'-F-Bz-dA is a chemical compound that belongs to the class of nucleoside analogs. It is characterized by the presence of a benzoyl group attached to the 2' position of the ribose sugar and a fluorine substitution at the 2' position of the base moiety. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology.
DMT-2'-F-Bz-dA is synthesized in laboratories and does not occur naturally. Its design is based on modifications of existing nucleosides to enhance their properties for specific applications in research, particularly in oligonucleotide synthesis.
DMT-2'-F-Bz-dA can be classified as:
The synthesis of DMT-2'-F-Bz-dA typically involves several steps, which include:
The synthesis often employs standard phosphoramidite chemistry, which allows for the efficient assembly of oligonucleotides. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
DMT-2'-F-Bz-dA features a modified adenine base attached to a ribose sugar with specific functional groups:
The molecular formula can be represented as , with a molecular weight that can be calculated based on its constituent atoms.
DMT-2'-F-Bz-dA participates in several chemical reactions, primarily involving:
The reactivity of DMT-2'-F-Bz-dA is influenced by its functional groups, which can affect its stability and reactivity under various conditions.
The mechanism by which DMT-2'-F-Bz-dA functions involves its incorporation into DNA or RNA strands during synthesis. Once incorporated, it can affect:
Studies have shown that modifications at the 2' position can significantly impact the binding affinity and stability of oligonucleotides in biological systems.
DMT-2'-F-Bz-dA typically appears as a white to light yellow powder. Its solubility varies depending on the solvent used, commonly soluble in organic solvents like dimethyl sulfoxide or acetonitrile.
Key chemical properties include:
Relevant data from studies indicate that modifications like fluorination enhance thermal stability compared to unmodified nucleosides.
DMT-2'-F-Bz-dA has several important applications in scientific research:
The 2'-fluoro (2'-F) modification constitutes a transformative advancement in nucleic acid engineering due to its unique stereoelectronic effects on oligonucleotide conformation and function:
Conformational Pre-organization: The highly electronegative fluorine atom induces a strong C3'-endo sugar pucker (RNA-like A-form helix), significantly enhancing binding affinity to complementary RNA strands. This pre-organization reduces the entropic penalty during hybridization, resulting in a substantial increase in melting temperature (Tm)—approximately +1.8°C per modification compared to unmodified DNA—as demonstrated in thermodynamic studies of 2'-F-ANA/RNA hybrids [5] [10].
Nuclease Resistance Enhancement: The fluorine atom's small van der Waals radius (1.47 Å) provides steric occlusion against nucleases while avoiding the steric clashes associated with bulkier 2'-substituents. When incorporated into chimeric oligonucleotides, 2'-F nucleotides confer exceptional stability in biological fluids, with studies showing >90% integrity after 24 hours in human serum compared to rapid degradation of unmodified oligonucleotides [1] [8] [10].
RNase H Compatibility: Unlike other high-affinity modifications (e.g., 2'-O-methyl or LNA), 2'-F-modified chimeras maintain the ability to recruit RNase H when deployed in gapmer designs. This critical feature enables catalytic degradation of target RNA transcripts, expanding the mechanism beyond steric blocking applications [5] [10].
Table 1: Comparative Properties of Key Nucleotide Modifications
Modification | ΔTm/mod (°C) | Nuclease Resistance | RNase H Activation | Conformation |
---|---|---|---|---|
2'-F | +1.8 | High | Gapmer-compatible | C3'-endo (A-form) |
DNA | 0 (reference) | Low | Yes | C2'-endo (B-form) |
2'-O-Me | +1.0 | High | No | C3'-endo |
LNA | +2-6 | Very High | Limited | C3'-endo locked |
Phosphorothioate | -0.5 | Very High | Yes | Flexible |
The emergence of DMT-2'-F-Bz-dA represents the convergence of three pivotal technological advancements in nucleic acid synthesis:
Phosphoramidite Chemistry Foundations: Developed in the 1980s, phosphoramidite-based oligonucleotide synthesis revolutionized the field by enabling efficient, automated chain elongation through acid-catalyzed DMT removal, activation of the phosphoramidite monomer with weak acids (e.g., tetrazole), and oxidation to form stable phosphotriester linkages. This methodology provided the framework for incorporating exotic nucleotide analogs [6].
Protecting Group Evolution: The strategic selection of orthogonal protecting groups—acid-labile DMT at the 5'-position, base-labile benzoyl for adenine, and tert-butylphenoxyacetyl for other nucleobases—enabled efficient synthesis of complex chimeric oligonucleotides. The DMT group's chromogenic properties additionally facilitated real-time synthesis monitoring through trityl cation release [4] [6].
Industrial Standardization: Modern manufacturing of phosphoramidites like DMT-2'-F-Bz-dA adheres to stringent ISO 9001-certified processes, ensuring consistent high purity (≥99% by HPLC and 31P-NMR), low moisture content (≤0.3% by Karl Fischer), and controlled residual solvents. These quality parameters are critical for achieving optimal coupling efficiencies (>99%) in automated synthesizers [4] [6].
The synthesis of 2'-F-modified phosphoramidites necessitated specialized protocols, including elongated coupling times (180 seconds vs. 30-60 seconds for standard DNA amidites) to accommodate steric and electronic effects of the 2'-fluorine. Deprotection also requires optimized conditions—concentrated ammonium hydroxide at 55°C for 8 hours or AMA (ammonia/methylamine) at 65°C for 10 minutes—to ensure complete removal of base and phosphate protections without compromising the fluorinated sugar moiety [4] [8].
Table 2: Key Synthesis Parameters for DMT-2'-F-Bz-dA Phosphoramidite
Parameter | Specification | Impact on Oligonucleotide Synthesis |
---|---|---|
Purity (HPLC/31P-NMR) | ≥99% | Prevents chain truncations and mutations |
Coupling Time | 180 seconds (recommended) | Ensures >99% coupling efficiency per step |
Deprotection Conditions | 28-30% NH4OH, 55°C, 8h or AMA, 65°C, 10min | Complete removal of Bz and cyanoethyl groups |
Storage Stability | -20°C under inert atmosphere | Prevents degradation of P(III) active site |
Water Content | ≤0.3% (Karl Fischer) | Maintains amidite reactivity during synthesis |
The incorporation of DMT-2'-F-Bz-dA-derived nucleotides into therapeutic oligonucleotides delivers transformative pharmacological enhancements:
Exon Skipping Therapeutics: In Duchenne Muscular Dystrophy (DMD) research, 2'-F-modified chimeric antisense oligonucleotides demonstrated superior exon-skipping efficiency compared to 2'-O-methyl analogs. A systematic evaluation showed that LNA/2'-F chimeras induced 88% exon-23 skipping in mdx mouse myotubes at 50 nM concentration, outperforming both fully modified 2'-F-PS (51%) and 2'-OMe-PS controls (47%). This enhanced activity stems from the synergistic effects of 2'-F's high RNA affinity and LNA's conformational rigidity [3].
Aptamer Engineering: The 2'-F modification has been instrumental in developing nuclease-resistant aptamers with prolonged in vivo circulation. Macugen (pegaptanib), the first FDA-approved RNA aptamer for age-related macular degeneration, incorporates 2'-F-pyrimidines at >90% of positions, demonstrating the technology's clinical viability. The 2'-F modification preserves critical RNA tertiary interactions while conferring >100-fold stability enhancement in serum compared to unmodified RNA [10].
siRNA Stabilization: Fully substituted 2'-F/2'-OMe siRNAs exhibit dramatically improved pharmacokinetics. Studies comparing modified versus unmodified siRNAs showed plasma half-life extensions from <30 minutes to >24 hours, coupled with a >500-fold increase in gene silencing potency. This is attributed to the combined effects of nuclease resistance (2'-F) and reduced immunostimulation (2'-OMe) [5] [10].
Cost-Effective LNA Alternative: With LNA phosphoramidites costing 3-5 times more than 2'-F counterparts, researchers increasingly utilize 2'-F modifications in screening phases. While LNA provides greater per-unit Tm elevation (+2-6°C vs. +1.8°C for 2'-F), strategic placement of 2'-F nucleotides at nuclease-sensitive sites (e.g., termini) offers 80% of the stability benefit at 30-40% of the cost [10].
Table 3: Therapeutic Applications Enabled by 2'-F-Modified Oligonucleotides
Application Domain | Oligonucleotide Design | Key Benefits | Reference Study Findings |
---|---|---|---|
DMD Exon Skipping | LNA/2'-F-PS mixmer | 88% exon skipping at 50 nM in mdx myotubes | [3] |
RNAi Therapeutics | Fully 2'-F/2'-OMe siRNA | >500-fold potency increase vs. unmodified siRNA | Plasma stability >24 hours [10] |
Antiviral Aptamers | 2'-F-pyrimidine RNA | Neutralized diverse HIV-1 isolates (IC50 <10 nM) | Clinical validation in AMD [10] |
Antisense Gapmers | 2'-F wings with DNA gap | RNase H activation + high target affinity | 1.8°C Tm increase per 2'-F residue [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7